Benzydamine salicylate

Description

Properties

CAS No. |

59831-61-7 |

|---|---|

Molecular Formula |

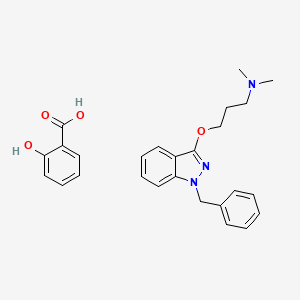

C26H29N3O4 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;2-hydroxybenzoic acid |

InChI |

InChI=1S/C19H23N3O.C7H6O3/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;8-6-4-2-1-3-5(6)7(9)10/h3-7,9-12H,8,13-15H2,1-2H3;1-4,8H,(H,9,10) |

InChI Key |

MMGMKRLMAKKJLE-UHFFFAOYSA-N |

SMILES |

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)O |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)O |

Other CAS No. |

59831-61-7 |

Origin of Product |

United States |

Historical Trajectory of Benzydamine Research and Development

Benzydamine (B159093) is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) first synthesized in Italy in 1964 and marketed by 1966. wikipedia.orgresearchgate.net Developed by Angelini Francesco, it was engineered as an anti-inflammatory agent with local anesthetic and analgesic properties. wikipedia.orgmedpharm.co.zawikimedia.org Unlike traditional aspirin-like NSAIDs, which are typically acidic compounds, benzydamine is a weak base. drugbank.comresearchgate.net This chemical characteristic is significant as it is thought to contribute to its selective accumulation in inflamed tissues, which have a more acidic environment.

The initial synthesis involved a multi-step process starting from the N-benzyl derivative of methyl anthranilate. wikipedia.orgiiab.me Early pharmacological research in the 1960s focused on establishing its anti-inflammatory, antipyretic, and anti-edema properties. medpharm.co.zataylorandfrancis.com These foundational studies distinguished it from other NSAIDs available at the time. Over the years, research has led to various formulations, including the hydrochloride and salicylate (B1505791) salts, to optimize it for topical applications such as oral rinses, sprays, and gels for inflammatory conditions of the mouth, throat, and musculoskeletal system. wikipedia.orgtaylorandfrancis.comgoogle.com

Distinctive Pharmacological Profile Within Anti Inflammatory Research Paradigms

The pharmacological profile of benzydamine (B159093) is notably different from that of conventional NSAIDs. While most NSAIDs exert their effects primarily by inhibiting cyclooxygenase (COX) enzymes and thus prostaglandin (B15479496) synthesis, benzydamine is a very weak inhibitor of this pathway. nih.gov Its anti-inflammatory actions are attributed to a range of other mechanisms, making it a compound of interest in research paradigms exploring non-COX mediated anti-inflammatory pathways.

Key aspects of its distinctive pharmacological profile include:

Inhibition of Pro-inflammatory Cytokines: Research has demonstrated that benzydamine can inhibit the production of pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in inflammatory cells. nih.govpsychiatry-psychopharmacology.com This action directly targets key signaling molecules in the inflammatory cascade.

Membrane Stabilization: It is suggested that a significant part of its anti-inflammatory activity is related to its ability to stabilize cellular and lysosomal membranes. researchgate.netpsychiatry-psychopharmacology.com This effect can reduce the release of pro-inflammatory enzymes from immune cells.

Local Anesthetic Activity: Benzydamine possesses local anesthetic properties, contributing to its analgesic effect in painful inflammatory conditions. wikipedia.orgresearchgate.net This is believed to occur through the inhibition of ion channels on neuronal membranes, a mechanism it shares with established local anesthetics. researchgate.net

Antimicrobial Properties: In-vitro studies have shown that benzydamine has antibacterial and antifungal activity, particularly against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. wikipedia.orgnih.gov This antimicrobial action may provide an additional benefit in treating inflammatory conditions of the oropharynx. nih.gov

Cannabinoid Receptor Activity: More recent preclinical research has suggested that benzydamine may act as a cannabinoid CB1 receptor agonist, which could contribute to its analgesic and other central nervous system effects. researchgate.netnih.gov

The following table summarizes the key research findings regarding benzydamine's mechanisms of action.

| Research Finding | Implication for Anti-inflammatory Action |

| Weak inhibition of cyclooxygenase (COX) enzymes | Indicates a mechanism of action distinct from traditional NSAIDs. nih.gov |

| Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) | Directly mitigates the inflammatory response by reducing key chemical messengers. nih.govpsychiatry-psychopharmacology.com |

| Stabilization of cellular and lysosomal membranes | Prevents the release of enzymes and other mediators that propagate inflammation. researchgate.netpsychiatry-psychopharmacology.com |

| Local anesthetic activity | Provides direct pain relief in inflamed tissues by blocking nerve signals. wikipedia.orgresearchgate.net |

| Cannabinoid receptor (CB1) interaction | Suggests a potential central mechanism for its analgesic effects. researchgate.netnih.gov |

Scope and Objectives of Current Academic Inquiry into Benzydamine Salicylate

Chemical Synthesis Pathways of Benzydamine and Salicylate (B1505791) Moiety

The synthesis of benzydamine salicylate is a two-part process: the intricate synthesis of the benzydamine base followed by its reaction with salicylic (B10762653) acid to form the salt.

Benzydamine is chemically classified as a 1-substituted indazole. taylorandfrancis.com The core of its synthesis lies in the construction of the indazole bicyclic ring, which is composed of a fused benzene (B151609) and pyrazole (B372694) ring. taylorandfrancis.comnih.gov A common and established pathway begins with a derivative of methyl anthranilate. drugbank.comwikipedia.org

The key steps are as follows:

N-Benzylation : The synthesis starts with the N-benzyl derivative of methyl anthranilate. wikipedia.org

N-Nitrosation : This derivative is treated with nitrous acid (generated in situ from NaNO₂/HCl) at low temperatures (0–5°C) to yield an N-nitroso compound. drugbank.com

Reduction to Hydrazine (B178648) : The nitroso group is then reduced to a transient hydrazine. This reduction is typically achieved using a reducing agent like sodium dithionite (B78146) (also known as sodium hydrosulfite). wikipedia.orgiiab.me An older method mentions sodium thiosulfate, but this is noted as an error in some literature. wikipedia.orgiiab.me

Intramolecular Cyclization : The resulting hydrazine intermediate undergoes a spontaneous internal condensation reaction (hydrazide formation) to form the indazole ring system. drugbank.comwikipedia.org This acid-catalyzed cyclization forms the core indazole structure.

O-Alkylation : The final step in forming the benzydamine base is the alkylation of the 3-hydroxyindazole intermediate. The enolate form of the amide is treated with 3-chloro-1-dimethylaminopropane, which attaches the dimethylaminopropoxy side chain to the indazole ring at the third position, yielding benzydamine. drugbank.comwikipedia.orgiiab.me

Table 1: Key Stages in Benzydamine Synthesis

| Step | Reactants | Key Reagents | Product |

| 1. N-Nitrosation | N-benzyl derivative of methyl anthranilate | Nitrous Acid (NaNO₂/HCl) | N-nitroso derivative |

| 2. Reduction | N-nitroso derivative | Sodium Dithionite | Transient hydrazine |

| 3. Cyclization | Transient hydrazine | Acid (e.g., HCl) | Indazole core |

| 4. O-Alkylation | Indazole core | 3-chloro-1-dimethylaminopropane, Base | Benzydamine |

Once the benzydamine base is synthesized and purified, it is converted into its salicylate salt. This is a straightforward acid-base reaction.

Process : Benzydamine, which is a tertiary amine and thus basic, is reacted with salicylic acid (2-hydroxybenzoic acid) in an appropriate solvent. nih.govdrugbank.com The acidic proton from the carboxylic acid group of salicylic acid is transferred to the basic dimethylamino group of the benzydamine side chain. nih.govdrugbank.com This ionic interaction results in the formation of this compound. nih.gov The resulting salt can then be isolated by precipitation and crystallization. The final product is a compound where the benzydamine cation and the salicylate anion are held together by electrostatic forces. nih.gov

Research into heterocyclic chemistry continues to yield alternative and potentially more efficient synthetic routes for indazole derivatives like benzydamine.

Alternative Indazole Formation : One interesting alternative synthesis avoids the nitrosation-reduction pathway. This method starts with N-benzylaniline, which is sequentially reacted with phosgene (B1210022) and then sodium azide (B81097) to produce a carbonyl azide. iiab.me Upon heating, this intermediate undergoes a reaction, likely a Curtius-type rearrangement, to form an N-isocyanate that subsequently cyclizes to yield the ketoindazole precursor, which can then be alkylated to form benzydamine. iiab.me

Domino Reactions and SNAr Chemistry : Modern synthetic organic chemistry emphasizes efficiency through one-pot or domino reactions. Research has demonstrated the synthesis of 1-aryl-1H-indazoles through methods involving the formation of arylhydrazones followed by a deprotonation and subsequent nucleophilic aromatic substitution (SNAr) ring closure. nih.gov While not a direct synthesis of benzydamine itself, these advanced methods for creating the core indazole ring structure are highly relevant for process chemistry, potentially offering higher yields and simpler procedures. nih.govnih.gov

Palladium-Catalyzed Reactions : Other advanced methods for constructing the 1H-indazole skeleton include palladium-catalyzed intramolecular C-H amination reactions and oxidative benzannulation of pyrazoles with internal alkynes. nih.gov These cutting-edge techniques highlight the ongoing evolution in the synthesis of complex heterocyclic compounds.

Integration of the Salicylate Moiety: Synthetic Approaches

Spectroscopic and Structural Elucidation Techniques for this compound

To confirm the identity, structure, and purity of this compound, a suite of spectroscopic techniques is employed. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is invaluable for characterizing the molecular structure of this compound. acs.orgmetrohm.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the compound. The IR spectrum of benzydamine hydrochloride, a related salt, shows characteristic peaks that would be altered in the salicylate salt. researchgate.net For this compound, key expected absorptions would include O-H and C=O stretching from the salicylate moiety, C-N stretching from the dimethylamino group, C-O-C stretching from the ether linkage, and various C=C and C-H vibrations from the aromatic rings. researchgate.netresearchgate.net The formation of the salt is confirmed by the disappearance of the broad carboxylic acid O-H stretch from salicylic acid and the appearance of carboxylate (COO⁻) stretches.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that is particularly useful for analyzing both solid materials and aqueous solutions. metrohm.commetrohm.com It is highly sensitive to the non-polar bonds and symmetric vibrations of the aromatic rings in both the benzydamine and salicylate parts of the compound. acs.org This technique can be used for raw material identification and to study the solid-state form (polymorphism) of the final salt, which is a critical parameter in pharmaceutical manufacturing. metrohm.com

Table 2: Expected Vibrational Spectroscopy Features for this compound

| Spectroscopic Technique | Functional Group / Moiety | Expected Observation |

| Infrared (IR) | Salicylate Carboxylate (COO⁻) | Asymmetric and symmetric stretching bands |

| Infrared (IR) | Salicylate Phenolic O-H | Stretching band |

| Infrared (IR) | Benzydamine Tertiary Amine (C-N) | C-N stretching band |

| Infrared (IR) | Ether (C-O-C) | Asymmetric stretching band |

| Raman | Aromatic Rings (C=C) | Strong, sharp stretching bands |

| Raman | Indazole Ring | Characteristic ring breathing modes |

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework of this compound.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. drugbank.com Predicted spectra show distinct resonances for all carbon atoms, from the methyl groups of the side chain to the various aromatic and heterocyclic carbons. drugbank.com

Conformational and Interaction Studies : The indazole ring system imparts a relatively rigid framework to a large part of the molecule. However, the propoxy side chain possesses significant conformational flexibility. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study through-space interactions between protons, providing insights into the preferred three-dimensional conformation of the molecule in solution. These studies can also reveal details about the ionic interaction between the benzydamine and salicylate components, such as proximity between specific protons on the cation and anion. researchgate.net

X-Ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the unequivocal determination of the three-dimensional atomic arrangement within a crystalline solid. This non-destructive analytical method provides detailed information about the crystal lattice, unit cell dimensions, and spatial orientation of atoms, which are critical parameters influencing the physicochemical properties of a pharmaceutical compound, including its solubility, stability, and bioavailability. The analysis involves directing a beam of X-rays onto a crystalline sample and measuring the scattering angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline structure, acting as a fingerprint for the compound's solid state form.

In the context of benzydamine salts, while specific crystallographic data for this compound is not extensively detailed in publicly available literature, research on the closely related benzydamine hydrochloride (BZM-HCl) provides significant insight into the molecule's crystalline behavior. Studies on BZM-HCl have successfully elucidated its crystal structure, revealing that it crystallizes in a monoclinic system with a P21/c space group. researchgate.net This determination was achieved through single-crystal X-ray diffraction, which provides the most precise structural information.

Researchers have also employed powder X-ray diffraction (PXRD) to investigate the phase state of benzydamine in various formulations. For instance, PXRD has been used to confirm that the drug can undergo a phase transition from a crystalline to an amorphous state when incorporated into polymer matrixes, a change that can significantly alter its release characteristics. researchgate.net The absence of sharp diffraction peaks characteristic of a crystalline structure in these formulations indicates a successful transition to an amorphous form. researchgate.net

The detailed crystallographic parameters obtained from single-crystal XRD analysis are crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. researchgate.net Although extensive polymorph screening of BZM-HCl using various techniques—including solvent screening, melting, and sublimation—did not yield new polymorphic forms, the established crystal structure serves as a vital reference for quality control and formulation development. researchgate.net

Table 1: Crystallographic Data for Benzydamine Hydrochloride Data presented for Benzydamine Hydrochloride as a reference due to limited availability for this compound.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| Polymorph Screening | Negative for new polymorphs | researchgate.net |

| Analytical Technique | Single-Crystal X-ray Diffraction | researchgate.net |

Complementary Chromatographic and Thermal Analytical Techniques (e.g., GPC, DSC, TGA)

Beyond X-ray diffraction, a suite of chromatographic and thermal analytical techniques is employed to provide a comprehensive physicochemical profile of benzydamine and its salts. These methods characterize properties such as thermal stability, phase behavior, and molecular weight, which are essential for ensuring product quality and performance.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to investigate the thermal properties of pharmaceutical compounds, including melting point, glass transitions, and crystallinity. nih.gov

In studies involving benzydamine hydrochloride, DSC has been instrumental in characterizing its solid state. Pure, crystalline benzydamine hydrochloride exhibits a sharp endothermic peak corresponding to its melting point. mdpi.com One study identified this characteristic peak at 166.5 °C. mdpi.com This distinct melting point confirms the crystalline nature of the bulk drug substance. Furthermore, DSC analysis is crucial for evaluating drug-excipient compatibility and the physical state of the drug within a formulation. For example, when benzydamine is incorporated into nanoparticle systems, the disappearance of its characteristic melting peak in the thermogram indicates that the drug has changed its physical state from crystalline to amorphous or is molecularly dispersed within the carrier matrix. mdpi.comresearchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. google.com This technique is valuable for determining the temperature at which a compound begins to degrade, which is critical information for processing and storage. While specific TGA data for this compound is not detailed in the reviewed literature, TGA is a standard method used in conjunction with DSC for the comprehensive thermal characterization of active pharmaceutical ingredients and formulations. googleapis.com

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size exclusion chromatography, is a technique used to separate molecules based on their size or hydrodynamic volume. It is particularly useful for determining the molecular weight and molecular weight distribution of polymers used in drug delivery systems. google.com In the context of advanced formulations, such as polymeric nanoparticles or matrices designed for controlled release of benzydamine, GPC would be essential for characterizing the polymer carriers. google.com The molecular weight of the polymer can significantly influence drug release rates and the mechanical properties of the formulation.

Table 2: Overview of Complementary Analytical Techniques for Benzydamine Characterization

| Technique | Principle | Key Findings/Applications for Benzydamine | Reference |

| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature. | Determines melting point (166.5 °C for HCl salt) and phase transitions (crystalline to amorphous). | researchgate.netmdpi.com |

| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Assesses thermal stability and degradation temperature of the compound and formulations. | google.comgoogleapis.com |

| Gel Permeation Chromatography (GPC) | Separates molecules by size in solution. | Characterizes molecular weight of polymeric excipients used in controlled-release formulations. | google.com |

Modulation of Inflammatory Cytokine and Chemokine Signaling Pathways

A primary mechanism of benzydamine's anti-inflammatory activity is its ability to suppress the synthesis and signaling of key inflammatory mediators.

Inhibition of Pro-inflammatory Cytokine Synthesis (e.g., Tumor Necrosis Factor-alpha, Interleukin-1 beta)

Benzydamine has been shown to inhibit the production of pivotal pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). drugbank.comnih.govmims.com In vitro studies using human lipopolysaccharide (LPS)-stimulated monocytes demonstrated that benzydamine inhibited TNF-α production with an ED50 of approximately 25 μM. nih.gov This inhibitory effect on TNF-α synthesis is a key contributor to its anti-inflammatory properties. nih.govresearchgate.net

The inhibition of TNF-α and IL-1β production by benzydamine has been observed in various experimental models. For instance, in cultures of Candida albicans-stimulated human mononuclear cells, benzydamine at concentrations of 6.25-50 μM was found to inhibit the production of TNF-α and, to a lesser degree, IL-1β. colab.ws Furthermore, in vivo studies in mice showed that treatment with benzydamine markedly reduced serum levels of TNF-α and IL-1β following LPS challenge, which was associated with protection against LPS-induced lethality. nih.gov The reduction of TNF-α mRNA levels by about 30% at a 50 μM concentration suggests that this inhibition occurs, at least in part, at the level of gene transcription. nih.gov

Role of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38 MAPK) in Benzydamine-Mediated Effects

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial intracellular signaling cascades that regulate the production of inflammatory cytokines. Benzydamine has been found to interfere with these pathways, particularly the p38 MAPK pathway, which is a key regulator of pro-inflammatory cytokine biosynthesis. mdpi.comresearchgate.netresearchgate.net

Research has demonstrated that benzydamine strongly inhibits the activation of p38 MAPK induced by chemoattractants. researchgate.netnih.gov In one study, a 100 μM concentration of benzydamine resulted in a 75-89% inhibition of p38 activation, with an IC50 of 25 μM. nih.govnih.gov This inhibition of the p38 MAPK pathway is considered a significant component of benzydamine's anti-inflammatory action, as it leads to a downstream reduction in the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.comresearchgate.net By blocking this pathway, benzydamine effectively curtails the inflammatory response at a crucial signaling hub. mdpi.com

Differential Effects on Other Pro-inflammatory and Anti-inflammatory Cytokine Production (e.g., IL-6, IL-8, IL-10, IL-1 Receptor Antagonist)

Interestingly, benzydamine's inhibitory effects on cytokine production are selective. While it significantly suppresses TNF-α and IL-1β, it has been shown to have little to no effect on the production of other pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). drugbank.comnih.govcolab.wsresearchgate.net

Inhibition of Chemotactic Cell Migration

A key event in the inflammatory response is the migration of immune cells, such as monocytes, to the site of inflammation, a process known as chemotaxis. Benzydamine has been shown to inhibit this process. researchgate.netresearchgate.net It effectively inhibits monocyte chemotaxis in response to various chemoattractants, including the chemokine CCL2 (MCP-1), the bacterial product fMLP, and the complement component C5a. nih.govnih.gov

The inhibition of monocyte migration is dose-dependent, with IC50 values of 100 μM for MCP-1/CCL2, 50 μM for fMLP, and 45 μM for C5a. nih.govnih.gov This effect is linked to the blockage of the ERK and p38 MAPK pathways, which are involved in mediating the chemotactic response. researchgate.netnih.gov By impeding the migration of inflammatory leukocytes to the inflamed tissue, benzydamine can further limit the inflammatory cascade. nih.gov

Cellular Membrane Interactions and Stabilization Properties

Beyond its effects on cytokine signaling, benzydamine's interaction with cellular membranes contributes to its pharmacological activity.

Influence on Lysosomal Membrane Integrity and Stabilization

Benzydamine exhibits a general activity known as membrane stabilization. nih.govresearchgate.netgoogleapis.com This is demonstrated by its ability to stabilize lysosomes, which are cellular organelles containing a variety of degradative enzymes. nih.govresearchgate.net By stabilizing lysosomal membranes, benzydamine can prevent the release of these enzymes, which, if released into the cytoplasm or extracellular space, can cause tissue damage and contribute to the inflammatory process. drugbank.com This membrane-stabilizing effect is thought to be related to its high affinity for membranes in general. icpahealth.comnih.gov

This property also extends to the inhibition of granule release from neutrophils at concentrations ranging from 3 to 30 μmol/L. nih.govresearchgate.netgoogleapis.com These granules contain proteases and other pro-inflammatory substances. By preventing their release, benzydamine further mitigates the inflammatory response. researchgate.net

Research Findings on Benzydamine's Cellular Effects

| Mechanism | Key Finding | Concentration/IC50 | Cell/Model System |

| Cytokine Inhibition | Inhibition of TNF-α production. nih.gov | ED50 ~25 μM nih.gov | Human LPS-stimulated monocytes nih.gov |

| Cytokine Inhibition | Inhibition of TNF-α and IL-1β. colab.ws | 6.25-50 μM colab.ws | Candida albicans-stimulated human mononuclear cells colab.ws |

| MAPK Pathway | 75-89% inhibition of p38 activation. nih.govnih.gov | 100 μM nih.govnih.gov | Chemoattractant-stimulated human monocytes nih.gov |

| MAPK Pathway | Inhibition of p38 activation. nih.govnih.gov | IC50 25 μM nih.govnih.gov | Chemoattractant-stimulated human monocytes nih.gov |

| Chemotaxis Inhibition | Inhibition of monocyte migration. nih.govnih.gov | IC50 100 μM (MCP-1/CCL2) nih.govnih.gov | Human monocytes nih.gov |

| Chemotaxis Inhibition | Inhibition of monocyte migration. nih.govnih.gov | IC50 50 μM (fMLP) nih.govnih.gov | Human monocytes nih.gov |

| Chemotaxis Inhibition | Inhibition of monocyte migration. nih.govnih.gov | IC50 45 μM (C5a) nih.govnih.gov | Human monocytes nih.gov |

| Membrane Stabilization | Inhibition of granule release from neutrophils. nih.govgoogleapis.com | 3-30 μmol/L nih.govgoogleapis.com | Neutrophils nih.gov |

Inhibition of Granule Release from Neutrophils and Other Inflammatory Cells

This compound demonstrates significant anti-inflammatory effects by modulating the activity of key inflammatory cells. A primary mechanism in this process is the inhibition of granule release from neutrophils and other immune cells like monocytes. nih.govnih.gov This action is a component of a broader activity known as membrane stabilization. nih.govnih.gov

Research indicates that benzydamine inhibits the degranulation of human polymorphonuclear leukocytes, preventing the release of their contents which contribute to the inflammatory cascade. nih.govnih.govfrontiersin.org Specifically, it has been shown to inhibit the release of azurophilic granules, which are rich in tissue-damaging serine proteases. nih.gov This inhibitory effect on neutrophil granule release has been observed at concentrations ranging from 3 to 100 micromol/L. nih.govnih.gov In addition to its effects on neutrophils, benzydamine has been found to inhibit the migration of human monocytes, another cell type crucial to the inflammatory response. nih.govfrontiersin.org The compound is also believed to stabilize lysosomes, further contributing to its anti-inflammatory profile. nih.govmdpi.comdrugbank.com

Table 1: Inhibitory Actions of Benzydamine on Inflammatory Cells

| Cellular Action | Target Cell/Component | Effective Concentration | Source |

|---|---|---|---|

| Inhibition of Granule Release | Neutrophils | 3 - 30 µmol/L | nih.gov |

| Inhibition of Azurophilic Granule Release | Neutrophils | 10 - 100 µmol/L | nih.gov |

| Inhibition of Oxidative Burst | Neutrophils | 30 - 100 µmol/L | nih.govgoogleapis.com |

| Inhibition of Migration | Monocytes | Not specified | nih.govfrontiersin.org |

| Lysosome Stabilization | Lysosomes | Not specified | nih.govmdpi.comdrugbank.com |

Interactions with Cationic Channels and Underlying Local Anesthetic Mechanisms

Benzydamine possesses distinct local anesthetic properties that contribute to its analgesic effects. nih.govresearchgate.net This activity is fundamentally linked to its interaction with cell membranes and specific cationic channels. nih.govresearchgate.netnih.gov The lipophilic nature of the benzydamine molecule gives it a high affinity for cell membranes, leading to a general membrane-stabilizing effect. nih.govresearchgate.net

More specifically, the local anesthetic action is attributed to the blockade of voltage-gated sodium channels in neuronal membranes. nih.govfrontiersin.orgpatsnap.com By interfering with these channels, benzydamine prevents the propagation of nerve impulses, thus blocking the transmission of pain signals to the central nervous system. frontiersin.orgpatsnap.com

Detailed studies on dorsal root ganglion (DRG) nociceptors have elucidated this mechanism further. In these models, benzydamine was shown to effectively inhibit neuronal basal excitability by reducing the firing frequency of action potentials. nih.govresearchgate.net This effect was dose-dependent and involved an increase in the rheobase (the minimum current required to elicit an action potential) and a decrease in the height of the action potential itself. nih.govresearchgate.net Crucially, this research identified a specific interaction with the Nav1.8 sodium channel, a key channel in pain signaling. nih.govresearchgate.net Conversely, the compound did not show effects on other channels such as Kv7.2, Kv7.3, TRPV1, and TRPA1 in the same study. nih.govresearchgate.net

Table 2: Benzydamine's Effect on Specific Ion Channels in DRG Nociceptors

| Ion Channel | Effect | Implication | Source |

|---|---|---|---|

| Nav1.8 | Inhibited | Contributes to local anesthetic/analgesic effect | nih.govresearchgate.net |

| Kv7.2 / Kv7.3 | No effect | Specificity of action | nih.govresearchgate.net |

| TRPV1 / TRPA1 | No effect | Specificity of action | nih.govresearchgate.net |

Neuro-Inflammatory Pathway Modulation

Benzydamine actively modulates neuro-inflammatory pathways, representing a critical aspect of its therapeutic action that closes the local circle of inflammation and pain. nih.gov Recent findings highlight its role in suppressing neuroinflammation, particularly that mediated by microglia, the primary immune cells of the central nervous system. nih.gov Studies have shown that benzydamine can attenuate microglia-mediated neuroinflammation by directly targeting and inhibiting the activity of cathepsin S, an enzyme implicated in inflammatory processes. nih.gov

Inhibition of Inflammatory Mediator Release from Sensory Nerve Endings (e.g., Substance P, Calcitonin Gene-Related Peptide)

A key component of benzydamine's activity is its ability to inhibit the release of pro-inflammatory neuropeptides from sensory nerve endings. mdpi.comdrugbank.com This includes the inhibition of both Substance P and Calcitonin Gene-Related Peptide (CGRP), which are crucial mediators in the transmission and sensitization of pain signals. mdpi.comdrugbank.comrevisedental.com The activation of sensory nerves, for instance by TRP channels, typically leads to the release of these neuropeptides. mdpi.com By preventing their release, benzydamine helps to dampen the inflammatory response and reduce pain perception. mdpi.comdrugbank.com This action has a compounding anti-inflammatory effect, as Substance P is known to stimulate the release of histamine (B1213489) from mast cells; therefore, its inhibition by benzydamine further reduces a key driver of vascular permeability and edema. mdpi.comdrugbank.comgoogleapis.com

Exploration of Benzydamine's Role in Neurogenic Inflammation Models

Benzydamine's efficacy has been explored in various models of neurogenic inflammation. It has been suggested that its ability to inhibit this type of inflammation is a feasible explanation for its local anti-inflammatory activity. googleapis.com Its local anesthetic properties, derived from blocking cationic channels, may also contribute significantly to this effect. googleapis.com

In vitro studies using primary cultured dorsal root ganglion (DRG) nociceptors have provided direct evidence of its action in a neuro-inflammatory context. nih.gov In these models, benzydamine was shown to reduce neuronal sensitization induced by an "inflammatory soup," acidic pH, or high concentrations of potassium chloride. nih.gov The compound's potency was notably higher under these inflammatory sensitized conditions, highlighting its targeted action in inflamed tissues. nih.gov Furthermore, in models of ischemic stroke, benzydamine treatment significantly attenuated neuroinflammatory responses and mitigated ischemic brain injury, underscoring its potential as a neuroprotective agent that suppresses microglia-mediated neuroinflammation. nih.gov

Interaction with Arachidonic Acid Metabolism Pathways

The interaction of benzydamine with the arachidonic acid cascade, the central pathway for the synthesis of prostaglandins (B1171923) and leukotrienes, is markedly different from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis of Cyclooxygenase and Lipoxygenase Inhibition Profiles

Unlike aspirin-like NSAIDs, benzydamine is characterized as a weak inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.govmdpi.comresearchgate.netnih.gov Multiple studies confirm that its primary mechanisms of action are not related to the inhibition of arachidonic acid metabolism. nih.govresearchgate.netnih.gov Effective inhibition of COX and LOX enzymes by benzydamine requires high concentrations, typically 1 mM or greater. mdpi.comdrugbank.com These concentrations are not always achieved with topical application, suggesting that prostaglandin (B15479496) synthesis inhibition is not its main therapeutic driver. mdpi.com

However, some research indicates a more subtle interaction. One study on human gingival fibroblasts suggested that benzydamine reduces prostaglandin production partly by inhibiting phospholipase A2, thereby diminishing the liberation of the precursor arachidonic acid from cell membranes, and partly through direct, albeit weak, inhibition of COX. medicaljournalssweden.se Another report noted that while benzydamine inhibits lipoxygenase, it does not inhibit the synthesis of leukotrienes (an action of 5-lipoxygenase), but rather reduces the synthesis of hydroxyeicosatetraenoic acid, a different product of the lipoxygenase pathway involved in chemotaxis. googleapis.com

This weak inhibitory profile on the COX and LOX pathways distinguishes benzydamine from traditional NSAIDs and accounts for its different therapeutic and side-effect profiles. nih.govmedicaljournalssweden.se

Table 3: Comparative Analysis of Benzydamine's Mechanism

| Mechanism | Benzydamine | Traditional NSAIDs (e.g., Aspirin) | Source |

|---|---|---|---|

| COX/LOX Inhibition | Weak; requires high concentrations (≥ 1 mM) | Potent; primary mechanism of action | nih.govnih.govmdpi.comdrugbank.comresearchgate.net |

| Pro-inflammatory Cytokine Inhibition | Potent inhibitor of TNF-α and IL-1β | Variable effects | nih.govfrontiersin.orgmdpi.comdrugbank.com |

| Neutrophil Degranulation Inhibition | Potent; occurs at low concentrations (3-30 µmol/L) | Generally not a primary mechanism | nih.gov |

| Local Anesthetic Effect | Pronounced; via sodium channel blockade | Generally absent or weak | nih.govfrontiersin.orgnih.govpatsnap.com |

| Inhibition of Neuropeptide Release | Inhibits Substance P and CGRP release | Not a primary mechanism | mdpi.comdrugbank.comgoogleapis.com |

Distinctiveness from Traditional Non-Steroidal Anti-inflammatory Drugs in Prostanoid Synthesis Modulation

Benzydamine's classification as a non-steroidal anti-inflammatory drug (NSAID) is nuanced by its distinct mechanisms of action compared to traditional, aspirin-like NSAIDs. drugbank.comresearchgate.net While conventional NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis, benzydamine is a notably weak inhibitor of both COX and lipoxygenase enzymes. researchgate.netf1000research.com Significant inhibition of these enzymes only occurs at high concentrations, suggesting that its primary anti-inflammatory effects are not predominantly mediated through the arachidonic acid metabolism pathway. drugbank.comresearchgate.net

Unlike classic NSAIDs, which are acidic, benzydamine is a weak base. researchgate.net This chemical difference contributes to its varied pharmacological profile. Research indicates that benzydamine's anti-inflammatory properties may stem from other actions, such as the inhibition of pro-inflammatory cytokine synthesis, particularly tumour necrosis factor-alpha (TNF-α). researchgate.netmdpi.com Studies on human gingival fibroblasts have shown that benzydamine can reduce prostaglandin production, but its effect is considered weaker than that of indomethacin, a potent COX inhibitor. medicaljournalssweden.se This weaker impact on prostaglandin synthesis may be related to its lower propensity to cause the ulcerogenic side effects commonly associated with traditional NSAIDs. medicaljournalssweden.se The mechanism for reduced prostaglandin production appears to be twofold: partial inhibition of phospholipase A2, which diminishes the release of arachidonic acid, and some effect at the cyclooxygenase level. medicaljournalssweden.se

Immunomodulatory and Antimicrobial Actions in Research Models

Benzydamine demonstrates significant immunomodulatory effects by influencing local immune cell activity. A key mechanism is the inhibition of the synthesis of pro-inflammatory cytokines. researchgate.net In vitro studies using human and mouse mononuclear cells have shown that benzydamine effectively prevents the release of TNF-α and interleukin-1β (IL-1β) from activated monocytes and macrophages. mdpi.comsemanticscholar.org However, it does not significantly affect the synthesis of other pro-inflammatory cytokines like IL-6 and IL-8, or anti-inflammatory cytokines such as IL-10. drugbank.commdpi.com

The compound also affects neutrophil function, inhibiting the oxidative burst under certain conditions at concentrations achievable in oral tissues after local application. researchgate.net Another important activity is its ability to stabilize membranes, which is demonstrated by the inhibition of granule release from neutrophils. researchgate.net Furthermore, benzydamine can inhibit leukocyte-endothelial interactions and platelet aggregation. f1000research.com In models of osteoclastogenesis, a process linked to inflammation, benzydamine has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. nih.gov This effect is primarily achieved by strongly suppressing the production of IL-1β, a key cytokine in this process. nih.gov

Benzydamine exhibits broad-spectrum antimicrobial properties, demonstrating a rapid biocidal activity against a wide range of microorganisms, including bacteria and fungi. f1000research.comnih.gov Its efficacy has been observed against both Gram-positive and Gram-negative bacteria. nih.govgavinpublishers.com In vitro studies have confirmed its potent bactericidal effect against a variety of pathogens, including antibiotic-resistant strains like those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.). gavinpublishers.com

The primary mechanism of its bactericidal action is the induction of permanent lesions in the cell membrane. gavinpublishers.com This disruption of the cell membrane is a key factor in its antimicrobial effect. Research has shown that benzydamine is generally more active against Gram-positive bacteria, which may be due to the protective outer lipid membrane of Gram-negative bacteria that can limit the entry of external molecules. gavinpublishers.com Furthermore, benzydamine has demonstrated antifungal activity, particularly against strains of Candida albicans. f1000research.comjhsmr.org Time-kill assays have shown that specific formulations of benzydamine can reduce the cell number of Candida albicans more rapidly than some commercial antifungal sprays. jhsmr.org

In addition to its intrinsic antimicrobial activity, benzydamine has been shown to work synergistically with established antimicrobial agents, enhancing their efficacy against drug-resistant bacteria. nih.gov This synergistic relationship has been observed in combinations with antibiotics such as tetracycline, chloramphenicol, and ampicillin (B1664943) against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. drugbank.comnih.gov

The mechanism behind this synergy is thought to involve benzydamine's effect on the bacterial cell membrane. By increasing cell permeability, benzydamine facilitates the uptake of other antibiotics, making them more effective. nih.gov For instance, studies have shown that benzydamine potentiates the activity of doxycycline (B596269) against multidrug-resistant E. coli by dissipating the electrical potential component of the proton motive force, which in turn promotes the uptake of tetracyclines. biorxiv.orgbiorxiv.org This combined action can lead to a more potent bactericidal effect, triggering oxidative damage and effectively killing even persister cells. biorxiv.org Checkerboard broth microdilution assays have confirmed this synergistic activity, with the combination of benzydamine and doxycycline showing a particularly high synergistic effect. biorxiv.org

Direct Antimicrobial Activity against Bacterial (Gram-positive and Gram-negative) and Fungal Strains (e.g., Candida albicans) in In Vitro Studies

Novel Mechanistic Insights and Receptor Interactions

Recent preclinical research has uncovered a novel aspect of benzydamine's pharmacology: its interaction with the endocannabinoid system, specifically as an agonist of the cannabinoid receptor type 1 (CB1R). nih.gov The endocannabinoid system, with its CB1 and CB2 receptors, is involved in a multitude of physiological processes, including pain, inflammation, and neuronal excitability. nih.gov CB1 receptors are predominantly located in the central nervous system. nih.gov

The structural similarity between benzydamine and synthetic CB1R agonists, particularly the aminoalkylindole group found in many synthetic cannabinoids, has prompted this line of investigation. mdpi.comnih.gov Studies have shown that the effects of benzydamine on long-term depression-like responses were significantly reduced in the presence of a CB1R antagonist, suggesting a cannabinoid-mediated mechanism of action. nih.gov This agonistic activity at CB1 receptors may contribute to its analgesic properties. mdpi.com For instance, a similar compound, pravadoline, initially developed as an NSAID, was later found to exert its antinociceptive effects through CB1R stimulation rather than prostaglandin synthesis inhibition. mdpi.comnih.gov The activation of CB1 receptors can lead to an increase in dopamine (B1211576) concentration in certain brain regions by modulating GABAergic interneurons, which could also explain some of the psychoactive effects reported with high doses of benzydamine. nih.gov

Investigating Serotonin Receptor (5-HT2A) Interactions based on Structural Similarities

The potential interaction of benzydamine with the serotonin receptor subtype 5-HT2A has been a subject of scientific speculation, primarily driven by structural analogies to known serotonergic compounds. nih.gov Research has highlighted the structural similarity between benzydamine and lysergic acid diethylamide (LSD), a well-known 5-HT2A receptor agonist. nih.gov This has led to the hypothesis that benzydamine might exert some of its effects through the serotonergic system, specifically by acting as an agonist at the 5-HT2A receptor. nih.gov

The theory that 5-HT2A receptor activation enhances dopaminergic neurotransmission in the mesolimbic system is now widely accepted, and this mechanism is believed to underpin the hallucinogenic effects of 5-HT2A agonists. nih.gov The structural parallels between benzydamine, serotonin, and LSD suggest a potential for similar receptor binding and functional activity, although direct, conclusive evidence from binding assays specific to this compound is still developing. nih.gov The core of this hypothesis rests on the shared chemical motifs that could facilitate interaction with the 5-HT2A receptor's binding pocket. nih.gov

Effects on Platelet Aggregation and Antithrombotic Potential in Preclinical Research

Preclinical studies have investigated the antithrombotic properties of benzydamine, revealing effects on platelet function that are distinct from those of classical non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov In vitro experiments using rat platelets demonstrated that benzydamine inhibits platelet aggregation induced by both adenosine (B11128) diphosphate (B83284) (ADP) and collagen. nih.gov Conversely, it did not affect malondialdehyde formation induced by arachidonic acid in dog platelets, indicating that its mechanism of action does not involve the cyclooxygenase (COX) pathway, a primary target for NSAIDs like indomethacin. nih.gov

In vivo studies have further substantiated these findings. While benzydamine showed minimal effect on pulmonary thromboembolism induced by arachidonic acid in mice, it significantly inhibited venous thrombosis in rats following oral administration. nih.gov This suggests that the antithrombotic properties of benzydamine are not mediated by the inhibition of the COX system, pointing towards a different molecular mechanism. nih.gov

The following table summarizes the key findings from in vitro and in vivo preclinical research on the antithrombotic effects of benzydamine.

| Preclinical Model | Assay | Inducer | Species | Finding | Potency |

| In Vitro | Platelet Aggregation | ADP and Collagen | Rat | Inhibition of aggregation | IC50 ~10⁻⁴ mol/l nih.gov |

| In Vitro | Malondialdehyde Formation | Arachidonic Acid | Dog | No influence nih.gov | - |

| In Vivo | Venous Thrombosis | - | Rat | Inhibition of thrombosis | ED35 8.5 +/- 2.1 mg/kg p.o. nih.gov |

| In Vivo | Pulmonary Thromboembolism | Arachidonic Acid | Mouse | Hardly inhibited nih.gov | - |

Preclinical Pharmacokinetics and Biotransformation Research of Benzydamine Salicylate

Absorption Dynamics in Preclinical Models

Systemic Availability Studies in Animal Models

Preclinical studies in various animal models have demonstrated that benzydamine (B159093) is well-absorbed following oral administration. Research indicates a mean systemic availability of 87% after oral dosing, suggesting that gastrointestinal absorption is both rapid and nearly complete. researchgate.netresearchgate.net This high oral absorption is consistent with the compound's high lipid solubility and relatively low clearance. researchgate.net

In contrast, absorption through the skin and other non-specialized mucosae is considerably lower. researchgate.net Studies involving the topical application of a radiolabelled benzydamine cream on guinea pigs showed that only 13.2% of the administered radioactivity was recovered in the urine, indicating limited systemic absorption through the skin. googleapis.com Similarly, when applied topically to the cornea of rabbits, benzydamine was detected in the aqueous fluid of the eye, while plasma levels remained negligible. researchgate.net This suggests that local application results in high tissue concentrations at the site of administration with minimal systemic exposure. drugbank.comresearchgate.net

Cutaneous doses are absorbed more slowly, leading to lower and more sustained peak drug levels compared to oral administration. nih.gov The systemic absorption from formulations like mouthwashes is also low. researchgate.net This limited absorption via topical and mucosal routes helps to reduce the potential for systemic side effects. drugbank.comnih.gov

Table 1: Systemic Availability of Benzydamine in Preclinical Models

| Administration Route | Animal Model | Systemic Availability/Absorption | Reference |

| Oral | General Preclinical | 87% | researchgate.net |

| Topical (Cream) | Guinea Pig | 13.2% (recovered in urine) | googleapis.com |

| Topical (Ocular) | Rabbit | Negligible plasma levels | researchgate.net |

| Mouthwash | Male Subjects (Human data often used as a reference in preclinical context) | < 10% of the dose | researchgate.net |

Local Tissue Accumulation and Penetration Research (e.g., Inflamed Tissues)

A key characteristic of benzydamine is its ability to concentrate at the site of inflammation. mims.com Being a weak base, it has the advantage of accumulating in inflamed tissues, where the local pH is typically more acidic. researchgate.netmdpi.com This selective binding to inflamed tissues allows the drug to exert its effects locally with reduced systemic impact. drugbank.com

Studies in rats have demonstrated this preferential accumulation. Following topical application of a benzydamine cream to inflamed rat paws, the drug was found to reduce carrageenin-induced edema, with total tissue concentrations reaching approximately 58 µmol/L. googleapis.com Some reports indicate that benzydamine preferentially accumulates in inflamed rat paws after both topical and oral administration, although other studies have not observed this preferential uptake. googleapis.com Limited data from rat studies also suggest that concentrations of benzydamine in oral tissues can be around 100 µmol/L. googleapis.comresearchgate.net

After topical application, benzydamine can be absorbed into the oral mucosa and intact skin, where it binds selectively to the local inflamed tissues. drugbank.com This leads to higher local drug concentrations than what can be achieved with systemic administration. researchgate.net

Distribution Profile Analysis

Volume of Distribution Characteristics

Benzydamine is characterized by a high volume of distribution (Vd), indicating that the drug distributes extensively into tissues throughout the body. researchgate.netresearchgate.net In preclinical models, the Vd has been reported to be significantly greater than total body water, which suggests some degree of tissue binding. googleapis.com

In dairy cows, the apparent volume of distribution (Vd(area)) was determined to be approximately 3.5 L/kg. researchgate.net In humans, a reference point often used in preclinical comparisons, the Vd has been calculated at around 110-213 liters. mims.comresearchgate.net This extensive distribution is facilitated by its high lipid solubility in its unionized form. googleapis.comresearchgate.net Despite its wide distribution, its uptake by tissues is less than that of many other basic drugs. googleapis.com

Table 2: Volume of Distribution of Benzydamine in Different Species

| Species | Volume of Distribution (Vd) | Reference |

| Dairy Cow | 3.549 ± 1.301 L/kg | researchgate.net |

| Human (for reference) | ~110 L | researchgate.net |

| Human (for reference) | 100 L | mims.com |

| Human (for reference) | ~213 L | researchgate.net |

Plasma Protein Binding Research

Benzydamine exhibits low binding to plasma proteins. googleapis.comresearchgate.net Studies have consistently reported that less than 20% of the drug is bound to plasma proteins following oral administration. googleapis.comdrugbank.comresearchgate.net Some sources specify the plasma-protein binding to be in the range of 10-15%. mims.com

This low protein-binding capacity, combined with its high lipid solubility, means that benzydamine should be freely diffusible into cells. researchgate.netgoogleapis.com This property contributes to its high volume of distribution and efficient uptake by cells. researchgate.net In vitro studies have shown that benzydamine is taken up by various intact mammalian cell lines, and this uptake is reversible, indicating it is not due to covalent binding. googleapis.com After cell fractionation, the majority of the compound is found in the microsomal fraction. googleapis.com

Metabolic Pathways and Metabolite Identification

The biotransformation of benzydamine occurs primarily in the liver through several key metabolic pathways, including oxidation, dealkylation, and conjugation. drugbank.comnih.govmims.comnih.gov

The main metabolic processes identified are:

N-oxidation: This is a primary pathway, leading to the formation of Benzydamine N-oxide, a major metabolite found in plasma. googleapis.comresearchgate.net Studies in cattle liver microsomes suggest that N-oxidation is likely catalyzed by flavin-containing monooxygenases. researchgate.net

N-demethylation: This process results in metabolites such as monodesmethyl-benzydamine (Nor-benzydamine). researchgate.netrsc.org

Hydroxylation: Hydroxylation of the benzene (B151609) ring is another identified pathway. nih.gov

Dealkylation: Elimination of the dimethylaminopropyl or benzyl (B1604629) group occurs. nih.gov

Conjugation: Metabolites such as didesmethylbenzydamine and hydroxybenzydamine are excreted as their corresponding glucuronides. nih.gov Research in cattle has also identified the formation of a benzydamine N-glucuronide and other hydroxylated and N+-glucuronidated derivatives. researchgate.net

There is some conflicting data regarding the extent of metabolism. Some studies reported that a significant portion (50-65%) of a dose is excreted unchanged in the urine, while others indicate that this figure is much lower, around 5%. googleapis.comnih.gov The high lipid solubility of the base form of benzydamine would favor considerable passive resorption in the renal tubules, making the lower figure for unchanged drug excretion seem more probable. googleapis.com

In cattle, benzydamine is extensively metabolized, with Benzydamine N-oxide and Nor-benzydamine being the most abundant products in liver slice incubations. researchgate.net In rabbits, various unconjugated metabolites have also been identified, highlighting species differences in biotransformation. nih.gov

Table 3: Identified Metabolites of Benzydamine

| Metabolite | Metabolic Pathway | Reference |

| Benzydamine N-oxide | N-oxidation | googleapis.comresearchgate.netresearchgate.net |

| Monodesmethyl-benzydamine (Nor-benzydamine) | N-demethylation | researchgate.netrsc.org |

| Didesmethylbenzydamine glucuronide | N-demethylation, Glucuronidation | nih.gov |

| Hydroxybenzydamine glucuronide | Hydroxylation, Glucuronidation | nih.gov |

| Desbenzylated analogues | Dealkylation | researchgate.net |

| Hydroxylated products | Hydroxylation | researchgate.net |

| Benzydamine N-glucuronide | N-glucuronidation | researchgate.net |

Primary Biotransformation Pathways (e.g., Oxidation, Dealkylation, Conjugation)

The biotransformation of benzydamine is a complex process primarily occurring in the liver, involving several key metabolic pathways. f1000research.commedicaldialogues.inmims.comannapurnapharmacy.com The principal routes of metabolism are oxidation, dealkylation, and conjugation. f1000research.commedicaldialogues.inannapurnapharmacy.comdrugbank.comnih.govprobes-drugs.org These reactions convert benzydamine into more polar, water-soluble metabolites, which facilitates their excretion from the body.

Oxidation is a major metabolic pathway for benzydamine, leading to the formation of various oxidized metabolites. f1000research.commedicaldialogues.inannapurnapharmacy.comdrugbank.comndmctsgh.edu.tw The most significant of these is benzydamine N-oxide. f1000research.com Aromatic hydroxylation, another oxidative process, also occurs.

Dealkylation is another identified biotransformation pathway for benzydamine. f1000research.commedicaldialogues.inannapurnapharmacy.comdrugbank.comndmctsgh.edu.tw This process involves the removal of alkyl groups from the molecule.

Conjugation, particularly with glucuronic acid, is a significant route for the metabolism of benzydamine. f1000research.commedicaldialogues.inannapurnapharmacy.comdrugbank.com This process increases the water solubility of the parent drug and its metabolites, preparing them for elimination.

Identification and Characterization of Major Metabolites (e.g., Benzydamine N-oxide)

Several major metabolites of benzydamine have been identified in preclinical and clinical studies. The primary metabolite is benzydamine N-oxide . f1000research.comuran.uaresearchgate.netscbt.com This metabolite is formed through the N-oxidation of the parent compound. f1000research.com It is a stable metabolite that can be quantified in biological fluids. nih.gov

Another identified metabolite is norbenzydamine , which is a product of dealkylation. drugbank.com In some studies, hydroxylated metabolites have also been detected. drugbank.comprobes-drugs.org The formation of these metabolites is a result of the various biotransformation pathways that benzydamine undergoes.

In cattle liver microsomes, in addition to benzydamine N-oxide and monodesmethyl-benzydamine (Nor-BZ), nine other metabolites have been tentatively identified, including desbenzylated and hydroxylated analogues of benzydamine N-oxide and a hydroxylated product of benzydamine. researchgate.net Furthermore, a benzydamine N-glucuronide and five hydroxylated and N+-glucuronidated derivatives of benzydamine, benzydamine N-oxide, and Nor-BZ have been described for the first time in this species. researchgate.net

Table 1: Major Metabolites of Benzydamine

| Metabolite | Description |

|---|---|

| Benzydamine N-oxide | The main metabolite, formed through oxidation. f1000research.comuran.uaresearchgate.netscbt.com |

| Norbenzydamine | A dealkylated metabolite. drugbank.com |

| Hydroxylated metabolites | Formed through the oxidation of the aromatic ring. drugbank.comprobes-drugs.org |

Role of Specific Enzyme Systems (e.g., Hepatic Metabolism) in Biotransformation

The liver is the primary site of benzydamine metabolism. mims.comnih.govpatsnap.com The biotransformation is carried out by specific enzyme systems within the liver cells. researchgate.net

The N-oxidation of benzydamine to form benzydamine N-oxide is primarily catalyzed by the flavin-containing monooxygenase (FMO) system, particularly FMO1 and FMO3. nih.govresearchgate.netnih.govnih.gov Studies with recombinant human FMO enzymes have shown that FMO1 and FMO3 are the main catalysts for this reaction, with minimal contribution from cytochrome P450 enzymes. nih.gov In human liver microsomes, FMO3 is largely responsible for the formation of benzydamine N-oxide. nih.govnih.gov Benzydamine is considered a useful in vitro and in vivo probe for FMO activity. nih.govnih.gov

The conjugation reactions, such as glucuronidation, are carried out by UDP-glucuronosyltransferases (UGTs), which are also abundant in the liver.

Excretion Mechanisms and Routes in Preclinical Models

Renal and Biliary Excretion Profiles

The primary route for the elimination of benzydamine and its metabolites is through the kidneys via urine. mims.comannapurnapharmacy.comdrugbank.comnih.govndmctsgh.edu.twnih.govwikipedia.org After administration, a significant portion of the drug and its metabolites are recovered in the urine. googleapis.comhres.ca Biliary excretion also contributes to the elimination process, though it is generally considered a secondary route. nih.gov

There is some conflicting data regarding the amount of unchanged benzydamine excreted in the urine. Some studies report that a considerable amount (50-65%) of the drug is excreted unchanged, while others suggest that only about 5% is eliminated in this form. nih.govgoogleapis.com The high lipid solubility of benzydamine may lead to significant passive resorption in the renal tubules, which would favor the lower excretion value. nih.govprobes-drugs.orggoogleapis.com

Elimination of Unchanged Compound and Metabolites

Benzydamine is eliminated from the body as both the unchanged parent drug and its various metabolites. f1000research.comnih.govresearchgate.net However, the majority of the drug is excreted in the form of its metabolites. nih.gov

The main metabolite found in urine is benzydamine N-oxide. googleapis.com Other inactive oxidized metabolites are also excreted renally. nih.govgoogleapis.com The plasma half-life of the N-oxide metabolite can be longer than that of the parent benzydamine compound. drugbank.comnih.gov In general, excretion is predominantly through urine as inactive metabolites or conjugation products. nih.gov

Table 2: Excretion of Benzydamine and its Metabolites

| Compound | Excretion Route | Form |

|---|---|---|

| Benzydamine | Primarily renal | Unchanged drug and metabolites |

| Benzydamine N-oxide | Renal | As the N-oxide metabolite |

| Other oxidized metabolites | Renal | As inactive metabolites |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzydamine salicylate (B1505791) |

| Benzydamine |

| Benzydamine N-oxide |

| Norbenzydamine |

| Monodesmethyl-benzydamine (Nor-BZ) |

| Benzydamine N-glucuronide |

| Desbenzyl-benzydamine |

| 5-hydroxybenzydamine |

| 5-hydroxybenzydamine-O-glucuronide |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Pharmacological Activity and Specificity

Benzydamine (B159093), chemically known as 3-(1-benzyl-1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine, possesses several structural motifs that are crucial for its biological activity. nih.govnih.gov Its indazole core, a bicyclic aromatic system composed of fused benzene (B151609) and pyrazole (B372694) rings, is a key feature shared by other pharmacologically active compounds. taylorandfrancis.comnih.gov Unlike the acidic nature of most NSAIDs, benzydamine is a weak base, a characteristic that influences its accumulation in inflamed tissues where the pH is typically lower. nih.govnih.gov

In-depth analysis, including computational studies, has highlighted the specific contributions of different parts of the benzydamine molecule to its interaction with biological targets, such as Tumor Necrosis Factor-alpha (TNF-α). irjpms.com

Key structural components and their roles include:

Indazole Ring: This heterocyclic system is fundamental to the molecule's activity and is a feature of other anti-inflammatory agents. nih.govmdpi.com

N-benzyl group: The benzyl (B1604629) group attached to the nitrogen at position 1 of the indazole ring plays a significant role in anchoring the molecule within the active site of its targets, primarily through hydrophobic interactions. irjpms.com

Ether Oxygen: The oxygen atom linking the indazole ring to the propylamino side chain is a critical interaction point, capable of forming hydrogen bonds. For instance, it can form a hydrogen bond with the backbone NH of Gln C 102 in the TNF-α binding pocket. irjpms.com

Tertiary Amine (dimethylaminopropyl group): This basic side chain is a distinguishing feature of benzydamine compared to acidic NSAIDs. nih.govnih.gov It is involved in crucial hydrogen bonding; for example, the tertiary amine at the tail end of the molecule hydrogen bonds to Gln A 102 of TNF-α. irjpms.com This group is also believed to contribute to the local anesthetic properties of the compound.

The spatial arrangement and interplay of these features—the hydrophobic benzyl group, the hydrogen-bonding ether and amine groups, and the central indazole scaffold—define benzydamine's unique pharmacological signature.

Comparative SAR with Related Indazole Derivatives and Other Non-Steroidal Anti-inflammatory Agents

The structure of benzydamine sets it apart from classical NSAIDs, which primarily derive their anti-inflammatory effects from the inhibition of cyclooxygenase (COX) enzymes. nih.govwikipedia.org Benzydamine, in contrast, is a weak inhibitor of both cyclooxygenase and lipooxygenase. f1000research.comresearchgate.net Its mechanism is more closely tied to the inhibition of pro-inflammatory cytokine synthesis, such as TNF-α. nih.govdrugbank.com

Comparison with Indazole Derivatives:

Bendazac: This is another indazole-containing anti-inflammatory drug, used locally. nih.govmdpi.com While both share the indazole scaffold, their side chains and substitution patterns differ, leading to distinct pharmacological profiles. Bendazac and benzydamine are considered two of the commercially available anti-inflammatory drugs that contain the 1H-indazole scaffold. nih.govmdpi.com

Other Indazole Analogs: SAR studies on various indazole derivatives have shown that substitutions at different positions on the indazole ring can significantly alter biological activity. For instance, in a series of 1,2,6-trisubstituted benzimidazoles (a related heterocyclic system), the nature of the substituent at the C6 position and the length of a linker at C2 were found to be critical for anti-inflammatory action. mdpi.com Similarly, for other indazole derivatives, aryl groups at the C3 and C6 positions were found to be crucial for inhibitory activities against certain enzymes. mdpi.com

Comparison with other NSAIDs:

Aspirin-like NSAIDs: The most significant difference lies in the physicochemical properties. Traditional NSAIDs are acidic compounds, whereas benzydamine is a weak base. nih.govnih.gov This fundamental difference in chemistry underpins their varied pharmacological behaviors. While acidic NSAIDs are potent inhibitors of prostaglandin (B15479496) synthesis, benzydamine's primary anti-inflammatory action is through cytokine modulation and membrane stabilization. f1000research.comresearchgate.net

The structural uniqueness of benzydamine, particularly its basic side chain and its indazole core substituted in a specific manner, explains its distinct mechanism of action compared to other anti-inflammatory agents.

Rational Design of Benzydamine Analogs for Enhanced Target Specificity

Building on the understanding of benzydamine's SAR, researchers have rationally designed analogs to improve its affinity and specificity for its biological targets. One notable study focused on evolving benzydamine into more potent direct inhibitors of TNF-α. irjpms.com This was achieved by introducing minor structural modifications to the parent molecule. irjpms.com

Four promising analogs, designated Benzydam A, B, C, and D, were developed with significantly higher interaction affinity for TNF-α compared to the original benzydamine molecule. irjpms.com The design strategy involved two key modifications:

Increasing the length of the alkyl chain: This modification was implemented in some of the analogs.

Introducing specific substitutions: Other modifications were made to optimize interactions within the TNF-α binding pocket.

These rationally designed analogs serve as favorable prototypes for developing innovative drugs that can directly target TNF-α. irjpms.com This approach of leveraging detailed structural knowledge to guide molecular modifications is a cornerstone of modern drug discovery and aims to create more effective and specific therapeutic agents. conicet.gov.arnih.govacs.org

Computational Chemistry and Molecular Modeling Approaches in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in the study of benzydamine's SAR and in the design of its analogs. These in silico methods provide detailed insights into the molecular interactions that are often difficult to obtain through experimental means alone. irjpms.com

Key computational approaches used in benzydamine research include:

Virtual Screening: This technique was employed to screen large libraries of compounds, including FDA-approved drugs and natural products, to identify potential inhibitors of TNF-α. This process led to the identification of benzydamine as a putative hit. irjpms.com

Molecular Docking: Software such as SeeSAR and AutoDock has been used to predict the binding mode and affinity of benzydamine and its analogs within the binding pocket of target proteins like TNF-α and COX-2. irjpms.comchemrevlett.com Docking studies revealed the specific hydrogen bonds and hydrophobic interactions that stabilize benzydamine in the active site. irjpms.com For example, analysis showed the tertiary amine of benzydamine forming a hydrogen bond with Gln A 102 and the ether oxygen bonding with Gln C 102 in TNF-α. irjpms.com

ADME/Tox Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new drug candidates. The designed benzydamine analogs were shown to possess desirable ADME properties, making them more favorable as potential drug prototypes. irjpms.com

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR): These models establish a mathematical relationship between the chemical structure of a compound and its physical properties or biological activity. koreascience.kr

The following table summarizes the results of a computational study that evolved benzydamine into four novel analogs with improved affinity for TNF-α.

| Compound | Molecular Structure | Estimated Affinity (nM) | Predicted Drug Likeliness |

| Benzydamine (Benz) | (Structure of Benzydamine) | Micromolar range | - |

| Benzydam A | (Structure of Benzydam A) | Higher than Benzydamine | Desirable |

| Benzydam B | (Structure of Benzydam B) | Higher than Benzydamine | Desirable |

| Benzydam C | (Structure of Benzydam C) | Higher than Benzydamine | Desirable |

| Benzydam D | (Structure of Benzydam D) | Higher than Benzydamine | Desirable |

Data sourced from an in silico study on benzydamine and its analogs as TNF-α inhibitors. irjpms.com

These computational tools not only help in understanding the SAR of existing drugs like benzydamine but also accelerate the rational design of new, more effective, and safer therapeutic agents. irjpms.comacs.org

Advanced Preclinical Research Models and Theoretical Therapeutic Potential

In Vitro and Ex Vivo Models for Mechanistic Elucidation

Cell-Based Assays for Cytokine Production and Immune Cell Function

The anti-inflammatory properties of benzydamine (B159093) have been extensively investigated using various cell-based assays, particularly focusing on its impact on cytokine production by immune cells. These in vitro models have been crucial in understanding the molecular mechanisms underlying its therapeutic effects.

Studies on human peripheral blood mononuclear cells (PBMCs) and murine mononuclear phagocytes have shown that benzydamine can inhibit the production of key pro-inflammatory cytokines. nih.govfrontiersin.org Specifically, benzydamine has been demonstrated to decrease the synthesis of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govdrugbank.commdpi.com This inhibitory effect is selective, as benzydamine shows little to no impact on the production of other cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8), or the anti-inflammatory cytokine interleukin-10 (IL-10). drugbank.commdpi.comnih.govnih.gov The inhibition of TNF-α production occurs with an ED50 of approximately 25 microM in lipopolysaccharide (LPS)-stimulated human monocytes. nih.gov This effect is not limited to LPS-induced inflammation, as similar results were observed with inactivated streptococci. nih.gov The reduction in TNF-α is associated with a modest decrease in its mRNA levels. nih.gov

The RAW 264.7 macrophage cell line, a widely used in vitro model for studying inflammation, has also been employed to evaluate benzydamine's effects. oaji.netresearchgate.nettjnpr.org In LPS-treated RAW 264.7 macrophages, benzydamine hydrochloride has been shown to inhibit TNF-α production. oaji.netresearchgate.net Furthermore, in a model of ethanol-induced inflammation in these cells, benzydamine hydrochloride significantly reduced the secretion of the pro-inflammatory cytokines TNF-α and IL-6. oaji.net This was accompanied by a stabilization of redox homeostasis, as evidenced by a decrease in reactive oxygen species (ROS) generation and stabilization of the mitochondrial membrane potential. oaji.net These findings suggest that benzydamine can ameliorate inflammation and apoptosis induced by stressors like ethanol. oaji.net

The mechanism behind this cytokine modulation is thought to involve the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, a key regulator of pro-inflammatory cytokine biosynthesis. mdpi.commdpi.com Benzydamine has been shown to inhibit monocyte migration and block the p38 MAPK pathway. mdpi.com This inhibition is selective for chemoattractant-stimulated MAPK activation, as it does not affect LPS-stimulated activation. mdpi.com

| Cell Model | Stimulant | Key Findings |

| Human Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS), Inactivated streptococci | Inhibited production of TNF-α and IL-1β; no significant effect on IL-6, IL-8, or IL-10. nih.govfrontiersin.orgnih.govnih.gov |

| Murine Mononuclear Phagocytes | Various triggers | Inhibited production of inflammatory cytokines. nih.gov |

| Mouse Peritoneal Macrophages | N/A | Substantially inhibited IL-1 production. nih.gov |

| RAW 264.7 Macrophages | LPS, Ethanol | Inhibited TNF-α and IL-6 production; reduced reactive oxygen species (ROS) and cellular necrosis. oaji.netresearchgate.net |

Tissue Culture Models for Inflammation and Cellular Interaction Studies

Tissue culture models provide a more complex environment than single-cell assays, allowing for the study of cellular interactions in a setting that more closely mimics physiological conditions. Research using human gingival fibroblasts has shed light on benzydamine's effects on prostaglandin (B15479496) synthesis. In these cells, when challenged with the pro-inflammatory cytokines IL-1β or TNF-α, benzydamine reduced the production of prostaglandin E2 (PGE2) and prostacyclin (PGI2). medicaljournalssweden.se It also lowered the basal level of prostaglandin formation in unstimulated cells. medicaljournalssweden.se This is noteworthy because, unlike many non-steroidal anti-inflammatory drugs (NSAIDs), benzydamine is generally considered a weak inhibitor of cyclooxygenase (COX) enzymes, with significant inhibition only occurring at high concentrations. drugbank.commdpi.comresearchgate.net

The ability of benzydamine to inhibit leukocyte-endothelial interactions is another important aspect of its anti-inflammatory action. nih.govresearchgate.net This effect, along with the inhibition of neutrophil degranulation, contributes to reducing the inflammatory response at a cellular level. nih.gov

Electrophysiological Studies in Neural Tissue Models

To investigate the analgesic properties of benzydamine, researchers have utilized electrophysiological studies in neural tissue models. In isolated guinea-pig ileum preparations, benzydamine, along with other NSAIDs, was found to inhibit neuronally evoked contractile responses to substances like prostaglandin E1 and cholecystokinin-8 in a dose-dependent manner. nih.gov This suggests a direct effect on neural pathways involved in smooth muscle contraction. nih.gov

More recent studies using primary cultured dorsal root ganglion (DRG) nociceptors have provided deeper insights into benzydamine's mode of action on pain signaling. nih.govnih.gov These studies revealed that benzydamine effectively inhibits neuronal basal excitability by reducing the firing frequency of action potentials and increasing the rheobase and afterhyperpolarization amplitude. nih.govnih.gov The effect was both time- and dose-dependent. nih.govnih.gov At higher concentrations, it also altered the action potential waveform. nih.govnih.gov

Crucially, benzydamine was shown to reduce both acute and chronic inflammatory sensitization of neurons. nih.govnih.gov It inhibited neuronal excitability induced by an "inflammatory soup," acidic pH, or high external potassium chloride. nih.govnih.gov The potency of benzydamine was notably higher under these inflammatory sensitized conditions. nih.govnih.gov This effect is partly explained by its ability to block sodium channels, particularly Nav1.8, which are expressed in sensory neurons and are crucial for the generation and propagation of pain signals. frontiersin.orgnih.gov This action on ion channels contributes to its local anesthetic and analgesic effects by attenuating nociceptor excitability. frontiersin.org

In Vivo Animal Models for Pathophysiological Research

Models of Localized Inflammation and Tissue Damage